molecular formula C12H15NO7 B609245 m-PEG3-4-nitrophenyl carbonate CAS No. 105108-59-6

m-PEG3-4-nitrophenyl carbonate

Cat. No.: B609245
CAS No.: 105108-59-6
M. Wt: 285.25
InChI Key: PEBJXUZWQCMUAO-UHFFFAOYSA-N
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Description

m-PEG3-4-nitrophenyl carbonate is a polyethylene glycol derivative with a nitrophenyl carbonate moiety. This compound is known for its reactivity towards amino groups, particularly the lysine residues in proteins, forming stable urethane linkages. The hydrophilic polyethylene glycol linker enhances the water solubility of the compound, making it useful in various biochemical applications .

Biochemical Analysis

Biochemical Properties

m-PEG3-4-nitrophenyl carbonate interacts with the amino group of lysine, forming stable urethane linkages . This interaction is crucial in biochemical reactions, especially in the formation of conjugates for drug delivery systems .

Molecular Mechanism

At the molecular level, this compound acts as a bridge, connecting two different molecules together. It binds to the amino group of lysine through stable urethane linkages . The exact mechanism of action would depend on the molecules it is linked with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-4-nitrophenyl carbonate typically involves the activation of methoxypolyethylene glycol with p-nitrophenyl chloroformate. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often produced in bulk quantities and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

m-PEG3-4-nitrophenyl carbonate primarily undergoes nucleophilic substitution reactions. The nitrophenyl carbonate moiety reacts with nucleophiles such as amines, forming stable carbamate linkages. This compound does not typically undergo oxidation or reduction reactions due to the stability of the nitrophenyl group .

Common Reagents and Conditions

    Reagents: Amines (e.g., lysine, ethylenediamine)

    Conditions: Anhydrous solvents (e.g., tetrahydrofuran), room temperature, inert atmosphere

Major Products

The major products formed from the reaction of this compound with amines are carbamate derivatives. These products are stable and retain the hydrophilic properties of the polyethylene glycol linker .

Scientific Research Applications

m-PEG3-4-nitrophenyl carbonate is widely used in scientific research due to its ability to modify proteins and other biomolecules. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • m-PEG2-4-nitrophenyl carbonate
  • m-PEG7-4-nitrophenyl carbonate
  • Methoxypolyethylene glycol p-nitrophenyl carbonate

Uniqueness

m-PEG3-4-nitrophenyl carbonate is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring enhanced solubility and stability of modified proteins .

Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBJXUZWQCMUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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